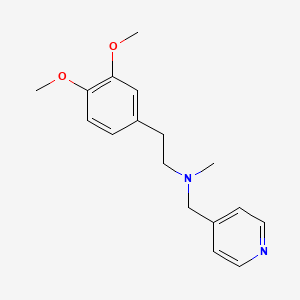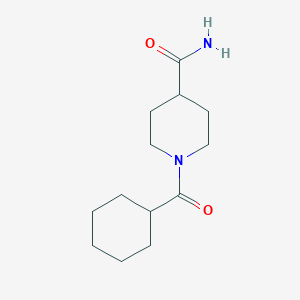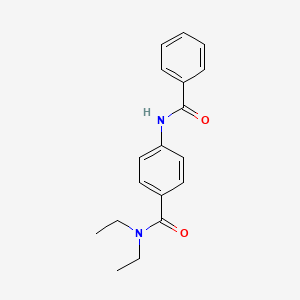
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by various aromatic aldehyde reactions to afford acrylamide compounds. Cyclisation with hydrazine hydrate in ethanol yields the final triazole-amines (Panchal & Patel, 2011). These syntheses provide a foundational approach for creating compounds with similar structures, including N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-(4-chlorophenyl)acrylamide.
Molecular Structure Analysis
The molecular structure and vibrational properties of closely related compounds have been studied using various spectroscopic methods, including UV-vis, FT-IR, and Raman spectroscopy, supported by density functional theory (DFT) calculations. These studies reveal detailed information about bond lengths, bond angles, and electronic properties (Rao, Mohan, & Veeraiah, 2015).
Chemical Reactions and Properties
Reactivity studies focusing on the triazole ring have demonstrated various chemical transformations, leading to the synthesis of compounds with significant biological activities. These studies involve cyclization reactions, substitutions, and the creation of new bonds under specific conditions, contributing to our understanding of the chemical behavior of triazole derivatives.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. X-ray diffraction techniques and NMR spectroscopy have been employed to characterize these compounds, providing insights into their structural features and stability (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, have been extensively explored. These studies help in understanding the electronic structure and reactivity patterns, which are essential for designing new compounds with desired properties.
- (Panchal & Patel, 2011)
- (Rao, Mohan, & Veeraiah, 2015)
- (Şahin et al., 2014)
Propriétés
IUPAC Name |
(E)-N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-9-6-12(7-10-13)8-11-15(24)20-17-21-16(19)23(22-17)14-4-2-1-3-5-14/h1-11H,(H3,19,20,21,22,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLSSBHJGWMJU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C=CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3Z)-5-amino-1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-3-(4-chlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)



![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)